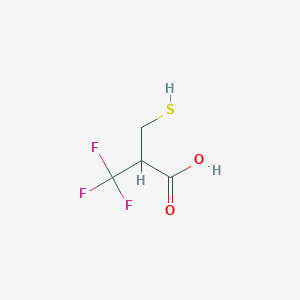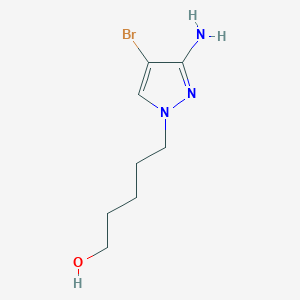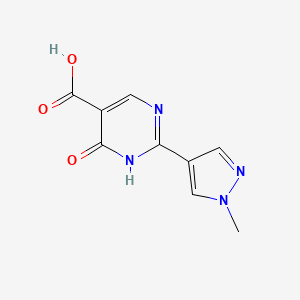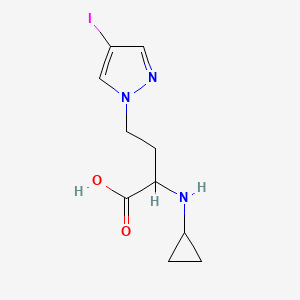
3-Mercapto-2-trifluoromethylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercapto-2-trifluoromethylpropionic acid is a chemical compound characterized by the presence of a thiol group (-SH) and a trifluoromethyl group (-CF3) attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propionic acid as the starting material.
Functional Group Modifications:
Thiol Group Introduction: The thiol group is introduced through a reduction process, often using reagents like lithium aluminium hydride (LiAlH4) or hydrogen sulfide (H2S).
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly involving the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: Utilizing nucleophiles like alcohols or amines in the presence of a catalyst.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Esters and Amides: Produced from substitution reactions at the carboxyl group.
Applications De Recherche Scientifique
3-Mercapto-2-trifluoromethylpropionic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The thiol group can bind to metal ions, forming complexes that are biologically active.
Pathways Involved: The trifluoromethyl group can influence the biological activity of the compound by affecting its lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
3-Mercaptopropionic Acid: Lacks the trifluoromethyl group.
Trifluoromethanesulfonic Acid: Contains a trifluoromethyl group but lacks the thiol group.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.
Uniqueness: 3-Mercapto-2-trifluoromethylpropionic acid is unique due to the combination of both a thiol and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C4H5F3O2S |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)2(1-10)3(8)9/h2,10H,1H2,(H,8,9) |
Clé InChI |
LZTCBZBNEBUGFG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B15326459.png)




![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)



